![molecular formula C16H27N3 B15062731 (2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] is a complex organic molecule characterized by its unique spirocyclic structure. This compound features an aziridine ring fused to a pyrrolo[1,2-a]pyrazine system, with additional substituents including a 3-methylbut-2-en-1-yl group and a prop-1-en-2-yl group. The stereochemistry of the molecule is defined by the (2S,7’R,8’aR) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Construction of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone or an equivalent compound.
Spirocyclization: The spirocyclic structure is formed by the intramolecular reaction of the aziridine and pyrrolo[1,2-a]pyrazine intermediates.
Introduction of Substituents: The 3-methylbut-2-en-1-yl and prop-1-en-2-yl groups are introduced through alkylation reactions using appropriate alkyl halides or alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moieties, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the aziridine ring, converting it to an amine, or reduce the alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines and Alkanes: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Medicine
Pharmacological Studies: Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.
Industry
Material Science: The compound’s stability and reactivity make it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine]: can be compared with other spirocyclic compounds such as spiro[azetidine-2,8’-pyrrolo[1,2-a]pyrazine] and spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] derivatives.
Uniqueness
The uniqueness of (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] lies in its specific stereochemistry and the presence of both aziridine and pyrrolo[1,2-a]pyrazine rings, which confer distinct reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C16H27N3 |
|---|---|
Poids moléculaire |
261.41 g/mol |
Nom IUPAC |
(7R,8S,8aR)-2-(3-methylbut-2-enyl)-7-prop-1-en-2-ylspiro[1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-8,2'-aziridine] |
InChI |
InChI=1S/C16H27N3/c1-12(2)5-6-18-7-8-19-9-14(13(3)4)16(11-17-16)15(19)10-18/h5,14-15,17H,3,6-11H2,1-2,4H3/t14-,15+,16+/m0/s1 |
Clé InChI |
DTGNPWSTMZTPLL-ARFHVFGLSA-N |
SMILES isomérique |
CC(=CCN1CCN2C[C@H]([C@@]3([C@H]2C1)CN3)C(=C)C)C |
SMILES canonique |
CC(=CCN1CCN2CC(C3(C2C1)CN3)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
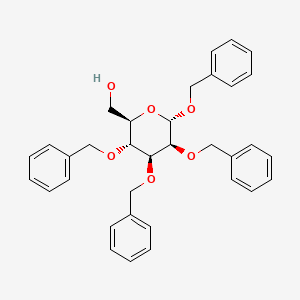
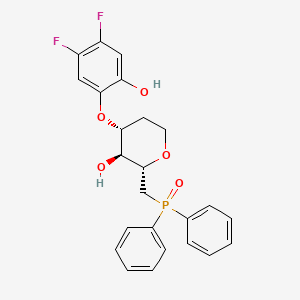
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)

![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
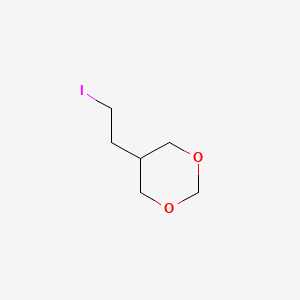
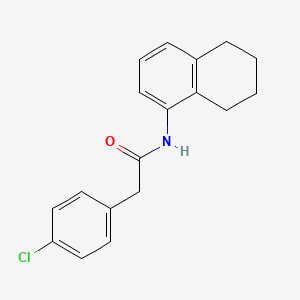
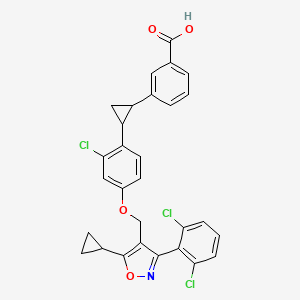
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)

![2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)
